molecular formula C29H20ClN7O11S3 B10785663 Reactive blue 2 trisodium salt

Reactive blue 2 trisodium salt

Cat. No.: B10785663
M. Wt: 774.2 g/mol
InChI Key: FKURWVUPYSZTIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of reactive blue 2 trisodium salt involves multiple steps. Initially, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,5-diaminobenzenesulfonic acid. This intermediate product is then further condensed with 2,4,6-trichloro-1,3,5-triazine. Finally, the resulting compound is condensed with either 4-aminobenzenesulfonic acid or 3-aminobenzenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced machinery and controlled environments helps in maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Reactive blue 2 trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of reactive blue 2 trisodium salt involves its interaction with nucleotide binding sites in proteins. The compound binds to these sites, inhibiting the activity of specific enzymes and receptors. This interaction is primarily mediated through hydrophobic interactions, hydrogen bonds, and ionic interactions with the sulfonate groups .

Comparison with Similar Compounds

Similar Compounds

  • Cibacron blue F3GA
  • Procion blue H-B
  • Basilen blue E-3G

Comparison

Reactive blue 2 trisodium salt is unique due to its high affinity for nucleotide binding sites and its ability to be used in various applications, from scientific research to industrial dyeing processes. Compared to similar compounds, it offers better stability and a broader range of applications .

Properties

Molecular Formula

C29H20ClN7O11S3

Molecular Weight

774.2 g/mol

IUPAC Name

1-amino-4-[3-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-5-7-16(8-6-13)49(40,41)42)37-29(36-27)34-15-9-14(10-17(11-15)50(43,44)45)32-20-12-21(51(46,47)48)24(31)23-22(20)25(38)18-3-1-2-4-19(18)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37)

InChI Key

FKURWVUPYSZTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC(=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N

Origin of Product

United States

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